3-(4-Chlorophenyl)-3-methylpentan-2-one
Description
3-(4-Chlorophenyl)-3-methylpentan-2-one is a halogenated aromatic ketone characterized by a pentan-2-one backbone substituted with a 4-chlorophenyl group and a methyl group at the third carbon position. The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and influence binding interactions in biological systems .
Properties
CAS No. |
89765-30-0 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-methylpentan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-4-12(3,9(2)14)10-5-7-11(13)8-6-10/h5-8H,4H2,1-3H3 |
InChI Key |
WIDQKFQRJJNJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Activity of Halogen-Substituted Enones
Evidence from cytotoxic studies on halogenated enones reveals critical trends:
- Substituent Position and Halogen Type : The position of the halogen (para vs. meta) and its identity (Cl vs. Br) significantly affect activity. Brominated derivatives generally show stronger cytotoxic effects, likely due to enhanced electron-withdrawing properties and molecular bulk .
Table 1: Cytotoxic Activity of Selected Chlorophenyl/Bromophenyl Enones
| Compound Name | Halogen | Position | IC₅₀/LC₅₀ (μg/mL) |
|---|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | Cl | Para | LC₅₀ = 1,484.75 |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | Br | Meta | IC₅₀ = 100 |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | Br | Meta | IC₅₀ = 100 |
Structural and Electronic Properties
4CPHPP [(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]
- Computational Insights : Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal that the 4-chlorophenyl group in 4CPHPP contributes to a planar molecular structure, enhancing conjugation and stability. The hydroxyl group at the 2-position of the phenyl ring facilitates intramolecular hydrogen bonding, influencing reactivity .
- Comparison with 3-(4-Chlorophenyl)-3-methylpentan-2-one : Unlike 4CPHPP, which has an α,β-unsaturated ketone system, the target compound lacks conjugation due to its saturated pentan-2-one backbone. This structural difference may reduce electrophilicity and biological activity.
(2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl: Fluorinated analogs like 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone exhibit enhanced metabolic stability compared to chlorophenyl derivatives, attributed to fluorine’s smaller atomic radius and stronger C-F bonds .
- Methyl vs. Isopropyl Substituents : Bulky substituents (e.g., isopropyl in ’s Compound C4) reduce cytotoxicity, likely due to decreased membrane permeability .
Key Takeaways
Halogen Type and Position: Bromine substitution (meta position) enhances cytotoxicity compared to chlorine (para position) in enone derivatives .
Steric and Electronic Factors : Bulky substituents and saturated backbones may limit biological interactions, as seen in the low cytotoxicity of compound C1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
